4-Pentynoic acid, 2-(acetylamino)-, methyl ester
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Overview
Description
4-Pentynoic acid, 2-(acetylamino)-, methyl ester is an organic compound with the molecular formula C8H11NO3. This compound is characterized by the presence of a pentynoic acid backbone with an acetylamino group and a methyl ester functional group. It is a derivative of pentynoic acid and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Pentynoic acid, 2-(acetylamino)-, methyl ester typically involves the esterification of 4-pentynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-Pentynoic acid, 2-(acetylamino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The acetylamino group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Pentynoic acid, 2-(acetylamino)-, methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Pentynoic acid, 2-(acetylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
4-Pentynoic acid, 2-(acetylamino)-, methyl ester can be compared with similar compounds such as:
2-Pentenoic acid, 4-methyl-, methyl ester: This compound has a similar ester functional group but differs in the position and type of substituents.
Methyl 4-pentenoate: Another ester derivative with a different carbon chain structure.
4-Pentenoic acid, 2-methyl-, heptadecyl ester: This compound has a longer carbon chain and different functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
methyl 2-acetamidopent-4-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4-5-7(8(11)12-3)9-6(2)10/h1,7H,5H2,2-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIRPVNVOZYSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476994 |
Source
|
Record name | 4-Pentynoic acid, 2-(acetylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290367-37-2 |
Source
|
Record name | 4-Pentynoic acid, 2-(acetylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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